![molecular formula C8H8N4O2S B414948 1-甲基-6,7-二氢[1,3]噻唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 178452-87-4](/img/structure/B414948.png)

1-甲基-6,7-二氢[1,3]噻唑并[2,3-f]嘌呤-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

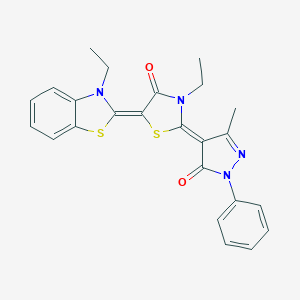

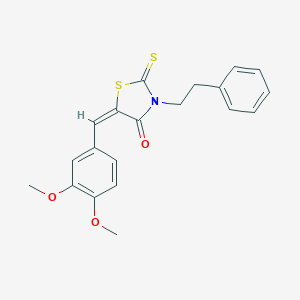

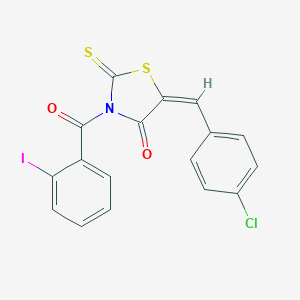

“1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .

Synthesis Analysis

The synthesis of thiazolopyrimidines, including “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione”, often involves multicomponent reactions . For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation can lead to the formation of thiazolopyrimidines .Molecular Structure Analysis

The molecular structure of “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione” is characterized by the presence of a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

Thiazolopyrimidines, including “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione”, can undergo various chemical reactions. For instance, they can participate in Michael addition reactions . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde can afford thiazolopyrimidines .作用机制

1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione acts as an antagonist of purinergic P2Y receptors, which are involved in various cellular processes such as cell growth, proliferation, and inflammation. By blocking the P2Y receptors, 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione can inhibit these cellular processes, leading to potential therapeutic benefits.

Biochemical and Physiological Effects:

1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has been found to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, and potential applications in the treatment of neurodegenerative diseases.

实验室实验的优点和局限性

One advantage of using 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific cellular processes being studied.

未来方向

There are several potential future directions for research on 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research could focus on developing more potent and selective P2Y receptor antagonists based on the structure of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione. Finally, studies could investigate the potential use of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione in combination with other drugs for enhanced therapeutic effects.

合成方法

The synthesis of 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves a series of chemical reactions, starting with the reaction of 6-amino-1-methyl-3-propyluracil with thionyl chloride to form 6-chloro-1-methyl-3-propyluracil. This intermediate is then reacted with 2-aminothiophenol to form 6-(2-aminothiophenyl)-1-methyl-3-propyluracil, which is further reacted with acetic anhydride and sodium acetate to form 1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione.

科学研究应用

噻唑并嘧啶衍生物的合成

该化合物可用于合成噻唑并嘧啶衍生物 . 噻唑并嘧啶是嘌呤碱的杂环类似物,并表现出广泛的药理活性 . 这些衍生物的合成基于多组分声化学反应 .

绿色化学应用

该化合物用于与“绿色化学”原则一致的反应,例如环境安全性、原子经济性和效率 . 这些原则旨在减少化学过程对环境的影响。

抗菌剂

1,3,4-噻二唑衍生物可以使用该化合物合成,并已针对大肠杆菌、枯草芽孢杆菌和白色念珠菌进行测试,并显示出有效的抗菌活性 albicans and shown potent antimicrobial activity .

生物学特性

可以使用该化合物合成的酰腙卤化物,一大类化合物,具有广泛的生物学特性,例如驱虫、抗节肢动物、抗菌、杀真菌、抗螨活性 .

药物应用

该化合物可用于合成各种含氮、氧、硫和硒的化合物 . 这些化合物具有广泛的药物应用 .

抗血栓药物的合成

该化合物可用作合成具有抗血栓特性的N-(2-乙酰氨基-苄基或2-乙酰氨基-杂环甲基)噻唑-2-甲酰胺衍生物的试剂 .

FXa抑制剂的合成

属性

IUPAC Name |

4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-11-5-4(6(13)10-7(11)14)12-2-3-15-8(12)9-5/h2-3H2,1H3,(H,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOGJOMSDSCRNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3CCSC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24813224 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-6,7,8,9-tetrahydropurino[8,7-b][1,3]thiazepine-2,4-dione](/img/structure/B414873.png)

![(4-methylphenyl)-[2,2,4-trimethyl-6-[2,2,4-trimethyl-1-(4-methylbenzoyl)-3H-quinolin-4-yl]quinolin-1-yl]methanone](/img/structure/B414877.png)